Dehydrozingerone: A Core Chemical Properties Technical Guide
Dehydrozingerone: A Core Chemical Properties Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrozingerone, scientifically known as (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic compound naturally occurring in ginger (Zingiber officinale) rhizomes. It is also recognized as a structural analog of curcumin. This technical guide provides a comprehensive overview of the fundamental chemical properties of dehydrozingerone, including its physicochemical characteristics, spectral data, synthesis, and reactivity. The information is presented to support research and development activities in various scientific disciplines, particularly in drug discovery and development where dehydrozingerone has shown potential as a versatile scaffold. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic and analytical methods are provided. Visual diagrams generated using Graphviz are included to illustrate key chemical processes.
Physicochemical Properties
Dehydrozingerone is a crystalline solid, typically appearing as pale yellow to brilliant yellow needles.[1] It possesses a sweet, warm, and tenacious odor. A comprehensive summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Dehydrozingerone
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Melting Point | 125-131 °C | [2][3] |
| Boiling Point | ~268-348.2 °C (estimated) | [2] |
| Solubility | ||
| in Water | Slightly soluble / Insoluble (~3163 mg/L at 25 °C, estimated) | [1][2][4] |
| in Ethanol | Moderately soluble (up to 20 mg/mL) | [1][5] |
| in DMSO | Soluble (up to 25 mg/mL) | [5] |
| pKa (acidic) | 9.51 - 9.94 (predicted) | |
| CAS Number | 1080-12-2 | [5] |
| IUPAC Name | (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | [1] |
| Synonyms | Feruloylmethane, Vanillylidenacetone, Dehydrogingerone | [1] |
Spectral Properties
The structural elucidation of dehydrozingerone is well-supported by various spectroscopic techniques.
UV-Vis Spectroscopy
Dehydrozingerone exhibits characteristic ultraviolet-visible absorption due to its conjugated system. The absorption maxima (λmax) are solvent-dependent.
Table 2: UV-Vis Absorption Data for Dehydrozingerone
| Solvent | λmax (nm) | Source(s) |
| Methanol | 272, 328 | [3] |
| Acetone | 334 (E-isomer), 338 (Z-isomer) | [6][7] |
Infrared (IR) Spectroscopy
The IR spectrum of dehydrozingerone reveals the presence of its key functional groups.
Table 3: Key IR Absorption Bands of Dehydrozingerone
| Wavenumber (cm⁻¹) | Functional Group | Source(s) |
| 3463 | -OH (hydroxyl), stretching | [3] |
| 1679 | C=O (α,β-unsaturated ketone), stretching | [3] |
| 1580, 1519 | C=C (aromatic), stretching | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the detailed structure of dehydrozingerone. The data presented below is for the thermodynamically more stable (E)-isomer.
Table 4: ¹H NMR Spectral Data for Dehydrozingerone (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source(s) |
| 2.38 | s | - | -CH₃ (acetyl) | |
| 3.94 | s | - | -OCH₃ (methoxyl) | |
| 6.60 | d | 16.0 | H-β (olefinic) | |
| 6.94 | d | 8.0 | H-5' (aromatic) | |
| 7.06 | d | 1.5 | H-2' (aromatic) | |
| 7.10 | dd | 8.0, 1.5 | H-6' (aromatic) | |
| 7.46 | d | 16.0 | H-α (olefinic) |
Table 5: ¹³C NMR Spectral Data for Dehydrozingerone (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Source(s) |
| 27.0 | -CH₃ (acetyl) | |
| 55.7 | -OCH₃ (methoxyl) | |
| 109.1 | C-2' | |
| 114.5 | C-5' | |
| 123.2 | C-6' | |
| 124.7 | C-β | |
| 126.6 | C-1' | |
| 143.4 | C-α | |
| 146.6 | C-4' | |
| 148.0 | C-3' | |
| 198.1 | C=O (ketone) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of dehydrozingerone and provides insights into its fragmentation pattern.
Table 6: Mass Spectrometry Data for Dehydrozingerone
| m/z | Ion | Source(s) |
| 193 | [M+H]⁺ | |
| 215 | [M+Na]⁺ | |
| 177 | [M-CH₃]⁺ | |
| 145 | [M-CH₃-CO]⁺ |
Synthesis and Reactivity
Synthesis
Dehydrozingerone is most commonly synthesized via a base-catalyzed aldol condensation (Claisen-Schmidt condensation) between vanillin and acetone.[8]
-
Reaction Setup: Dissolve vanillin (1.0 eq) in acetone (excess).
-
Base Addition: While stirring, slowly add an aqueous solution of a base (e.g., 10% NaOH or KOH) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Acidify the reaction mixture with a dilute acid (e.g., 10% HCl) to precipitate the crude product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., aqueous ethanol) to yield pure dehydrozingerone.[2]
Reactivity
The chemical structure of dehydrozingerone, featuring a phenolic hydroxyl group, an α,β-unsaturated ketone system, and an aromatic ring, allows for a variety of chemical modifications.
-
Acetylation: The phenolic hydroxyl group can be readily acetylated using acetic anhydride in the presence of a base like pyridine.
-
Methylation: The phenolic hydroxyl group can be methylated, for example, using methyl iodide and a weak base such as potassium carbonate.
-
Glucosidation: The hydroxyl group can undergo glucosidation to form glycosidic bonds.
-
Hydrogenation: The carbon-carbon double bond of the enone system can be selectively hydrogenated to yield zingerone.
-
E/Z Isomerization: The double bond in dehydrozingerone is typically in the more stable (E)-configuration. However, it can undergo photoisomerization to the (Z)-isomer upon exposure to UV light.[6][9] The (Z)-isomer is generally less stable and may revert to the (E)-form.[6][9]
Structural Features and Stereochemistry
Dehydrozingerone consists of a vanillyl group (4-hydroxy-3-methoxyphenyl) linked to an acetone moiety via a propenone bridge. The molecule possesses several key functional groups that dictate its chemical behavior: a phenolic hydroxyl group, a methoxy group, an aromatic ring, and an α,β-unsaturated ketone.
The double bond in the propenone linker gives rise to geometric isomerism. The naturally occurring and more stable isomer is the (E)-isomer, where the bulky substituents on the double bond are on opposite sides.[1][6] The IUPAC name, (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, reflects this stereochemistry. The less stable (Z)-isomer can be formed through photoisomerization.[6][9]
Stability and Storage
Dehydrozingerone is a relatively stable compound under standard laboratory conditions. For long-term storage, it is recommended to be kept in a cool, dry, and dark place. Solutions in DMSO or ethanol can be stored at -20 °C for up to a month.[5] The solid form is stable for at least one year when stored appropriately.[5]
Conclusion
This technical guide has summarized the core chemical properties of dehydrozingerone, providing a valuable resource for scientists and researchers. The presented data on its physicochemical properties, detailed spectral characteristics, established synthetic protocols, and reactivity profile will facilitate its use in further research and development, particularly in the design and synthesis of new therapeutic agents. The provided diagrams offer a clear visual representation of its synthesis and chemical transformations.
References
- 1. Dehydrozingerone | C11H12O3 | CID 5354238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Dehydrozingerone (HMDB0032591) [hmdb.ca]
- 5. 10-2526-500mg | Dehydrozingerone [1080-12-2] Clinisciences [clinisciences.com]
- 6. A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)-C₂ Symmetric Dimer, and Their O-Methylated Derivatives [mdpi.com]
- 7. A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)-C₂ Symmetric Dimer, and Their O-Methylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)-C₂ Symmetric Dimer, and Their O-Methylated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
